molecular formula C17H14BrF3N2O2 B3126919 N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 338393-74-1

N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B3126919
CAS No.: 338393-74-1
M. Wt: 415.2 g/mol
InChI Key: YYEYQGXTIHZKTO-LSHDLFTRSA-N
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Description

N'-[(1E)-(5-Bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide is a hydrazone derivative characterized by a 4-(trifluoromethyl)benzohydrazide core and a substituted benzylidene moiety (5-bromo-2-ethoxy). This compound belongs to a class of hydrazide–hydrazones, which are widely studied for their biological activities, including enzyme inhibition and anti-inflammatory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo and ethoxy substituents may influence electronic effects and binding interactions.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF3N2O2/c1-2-25-15-8-7-14(18)9-12(15)10-22-23-16(24)11-3-5-13(6-4-11)17(19,20)21/h3-10H,2H2,1H3,(H,23,24)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEYQGXTIHZKTO-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide is a synthetic compound that has garnered attention for its diverse biological activities. This hydrazone derivative, characterized by its unique structural components, exhibits potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and enzyme inhibition studies.

Chemical Structure and Properties

The compound features a bromo-substituted ethoxyphenyl moiety and a trifluoromethyl group, which enhance its reactivity and biological activity. The molecular formula is C16H15BrF3N3OC_{16}H_{15}BrF_3N_3O with a molecular weight of 404.2 g/mol.

Antimicrobial Activity

Research indicates that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 15.625 to 125 μM, indicating potent bactericidal activity .

Organism MIC (μM) Activity Type
Staphylococcus aureus15.625 - 62.5Antistaphylococcal
Enterococcus spp.62.5 - 125Antienterococcal
Escherichia coli31.108 - 62.216Antibacterial

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for AChE inhibition range from 46.8 to 137.7 µM, while BuChE inhibition shows a broader range of 19.1 to 881.1 µM, suggesting that this compound can modulate cholinergic signaling pathways effectively .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and enzymatic pathways. The mechanism involves:

  • Inhibition of Protein Synthesis : The compound may disrupt protein synthesis in bacteria, leading to cell death.
  • Enzyme Interaction : It binds to the active sites of cholinesterases, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this hydrazone exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains such as MRSA .
  • Neuroprotective Potential : In vitro assays indicated low cytotoxicity toward eukaryotic cell lines at concentrations up to 100 µM, suggesting a favorable safety profile for potential neuroprotective applications .
  • Biofilm Formation Inhibition : The compound showed significant anti-biofilm activity against Staphylococcus epidermidis and Pseudomonas aeruginosa, crucial for treating chronic infections associated with biofilm formation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound is compared to analogs with variations in the hydrazide core, benzylidene substituents, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzylidene) Hydrazide Core Melting Point (°C) Yield (%) Biological Activity (IC₅₀) References
N'-[(1E)-(5-Bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide (Target) 5-Bromo-2-ethoxy 4-(Trifluoromethyl) Not Reported N/A Not Reported [Current]
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l) 4-Trifluoromethyl 4-(Trifluoromethyl) Not Reported N/A AChE: 46.8 µM (mixed inhibition)
N′-Hexanoyl-4-(trifluoromethyl)benzohydrazide (3a) Aliphatic (hexanoyl) 4-(Trifluoromethyl) 178.5–179.5 N/A Not Reported
(E)-N’-(3-(Trifluoromethyl)benzylidene)-4-((8-hydroxyquinolin-4-yl)amino)benzohydrazide (7G) 3-Trifluoromethyl 4-Benzohydrazide 252–254 88 Nur77 modulation
N′-[(1E)-(5-Bromo-2-ethoxyphenyl)methylene]-4-methylbenzenesulfonohydrazide 5-Bromo-2-ethoxy 4-Methylbenzenesulfonyl Not Reported N/A Anti-cancer (organotin studies)
Key Observations:
  • Substituent Effects : The 5-bromo-2-ethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in 2l) or aliphatic chains (e.g., 3a). Bromine may enhance halogen bonding in biological targets, while ethoxy improves lipophilicity compared to hydroxyl analogs .
  • Melting Points : Analogs with rigid aromatic systems (e.g., 7G at 252–254°C) exhibit higher melting points than aliphatic derivatives (3a at ~179°C), suggesting stronger crystal packing in the target compound .

Spectroscopic and Computational Data

  • IR/NMR Trends : The 4-(trifluoromethyl)benzohydrazide core shows characteristic IR peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H). In the target compound, the ethoxy group would introduce C-O-C stretching (~1250 cm⁻¹), while bromine may cause deshielding in ¹H-NMR .
  • DFT Studies : Analogous hydrazones exhibit planar geometries, with the trifluoromethyl group inducing electron-deficient regions favorable for π-π stacking in enzyme active sites .

Toxicity and Pharmacokinetics

  • Lipophilicity : The logP of the target is estimated to be higher than hydroxy-substituted analogs (e.g., 4-hydroxy derivatives in ), improving membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide

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